3-Undecanone

Description

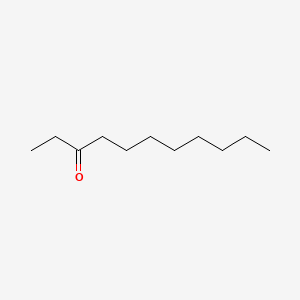

Structure

3D Structure

Properties

IUPAC Name |

undecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-3-5-6-7-8-9-10-11(12)4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMZZHPSYMOGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176695 | |

| Record name | Undecan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 12-13 deg C; [Alfa Aesar MSDS] | |

| Record name | 3-Undecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10828 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2216-87-7 | |

| Record name | 3-Undecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Undecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Research Trajectories of Aliphatic Ketones

Aliphatic ketones are a fundamental class of organic compounds, defined by a carbonyl group flanked by two carbon atoms, which are not part of an aromatic ring. wikipedia.org Their history is intertwined with the development of organic chemistry itself. Early research focused on the synthesis and reactivity of simpler ketones like acetone (B3395972), which became important industrial solvents and precursors. wikipedia.org

The research trajectory for aliphatic ketones has evolved significantly over time. Initial studies centered on fundamental reactions, such as oxidation of secondary alcohols and ketonic decarboxylation, to produce these compounds. wikipedia.org A significant advancement in their synthesis was the development of processes for the alkylation of ketones on the α-carbon atom, allowing for the creation of more complex and highly branched structures. google.commdpi.com This opened pathways to novel ketones that were previously inaccessible. google.com

In more recent decades, research has shifted towards long-chain aliphatic ketones and polyketones. The development of metal-catalyzed polymerization of olefins with carbon monoxide has made aliphatic polyketones more accessible, highlighting their potential as functional polymers with tunable properties for applications in bioengineering and drug delivery. cambridge.org Furthermore, the direct α-alkylation of short-chain ketones with alcohols has been explored as a green chemistry approach to produce long-chain ketones, which are valuable as precursors for sustainable fuels. mdpi.comresearchgate.net The study of long-chain ketones in geological samples has also provided insights into past thermal events and paleoenvironments. earthdoc.orgscirp.org This progression from simple, small molecules to complex polymers and biomarkers illustrates the expanding scope and interdisciplinary nature of research into aliphatic ketones.

Significance of 3 Undecanone in Contemporary Chemical and Biological Systems

While the broader class of aliphatic ketones is widely distributed in nature, 3-Undecanone has been identified in specific biological contexts where it plays a significant role. termedia.pl Its importance stems from its activity as a semiochemical and its effects on various biological systems, including microorganisms and mammalian immune responses.

Research has identified this compound as a key volatile compound in insect communication. For instance, it has been determined to be an attraction pheromone for the ant Oecophylla longinoda and the butterfly Heliconius erato. researchgate.net This role in chemical ecology underscores its importance in mediating interactions between organisms.

Beyond its function as a pheromone, this compound has demonstrated notable antimicrobial properties. Studies have shown its effectiveness against various fungi, including Aspergillus niger and Candida mycoderma. researchgate.netresearchgate.net While it did not show total inhibition of bacterial growth against strains like Escherichia coli and Bacillus subtilis, its fungicidal activity is significant. researchgate.netresearchgate.net This antimicrobial function is a recurring theme in the study of aliphatic ketones found in plants and insects. termedia.plresearchgate.net

Furthermore, investigations into the immunomodulatory effects of this compound have yielded interesting results. In studies involving mice, inhalation of this compound did not appear to have significant immunotropic or anti-tumor properties on its own. termedia.pltermedia.pl However, its corresponding alcohol, 3-undecanol (B1581812), which can be formed by the reduction of this compound, was observed to stimulate humoral immunity. termedia.pldoi.org Specifically, an increase in antibody production and serum lysozyme (B549824) levels was noted in mice that inhaled 3-undecanol. termedia.pl

| Biological Activity | Organism(s) / System Studied | Research Finding |

| Pheromone Activity | Oecophylla longinoda (ant), Heliconius erato (butterfly) | Acts as an attraction pheromone. researchgate.net |

| Antimicrobial Activity | Candida mycoderma, Aspergillus niger (fungi) | Effectively inhibits the growth of certain fungi. researchgate.netresearchgate.net |

| Immunomodulation | Balb/c mice | In its reduced form (3-undecanol), it stimulated aspects of humoral immunity. termedia.pldoi.org |

Table 2: Summary of Researched Biological Activities of this compound.

Current Research Landscape and Emerging Themes for 3 Undecanone Studies

Novel Synthetic Routes for this compound and its Analogs

The synthesis of this compound and related ketones has evolved, with modern chemistry emphasizing sustainable and efficient catalytic methods.

The transition toward green chemistry has spurred the development of methods to produce ketones from renewable biomass. Ketones like undecanone can be sourced from biomass through various chemical, biological, or hybrid catalytic routes. osti.gov One prominent strategy involves the upgrading of biomass-derived platform molecules. For instance, C-C coupling of bio-based ketones and furanic compounds can produce high-carbon-number hydrocarbons. osti.gov

A specific pathway involves the use of 2-alkylfurans, which can be derived from hemicellulose. osti.gov The synthesis of a C29 furan-containing base oil, for example, has been demonstrated starting from 2-pentylfuran (B1212448) and 2-undecanone. rsc.org Bio-based 2-undecanone itself can be synthesized via the alkylation of acetone (B3395972) with 1-octanol, an alcohol derivable from biomass. rsc.org Another approach is the anaerobic fermentation of lignocellulosic biomass, which can yield a mixture of medium-chain carboxylic acids. rsc.org These acids can then be catalytically upgraded to long-chain ketones, including undecanones. rsc.org

Catalytic ketonization is a powerful method for synthesizing ketones from carboxylic acids, which can be sourced from plant oils or fermentation processes. google.comgoogle.com The reaction involves the coupling of two carboxylic acid molecules to form a symmetrical or unsymmetrical ketone, with carbon dioxide and water as the only byproducts. researchgate.net

The synthesis of this compound, specifically, can be envisioned through the cross-ketonization of propionic acid and nonanoic acid. Various metal oxide catalysts have been shown to be effective for such transformations. Catalysts based on ceria, mangania, titania, and zirconia are benchmarks in ketonization catalysis, typically operating in the gas phase at temperatures above 300 °C. google.comresearchgate.netacs.org For example, high yields of ketones like 3-pentanone, 6-undecanone, and 7-tridecanone (B47724) have been achieved using mangania and ceria catalysts. researchgate.netacs.org A patented method highlights the use of Fe-Ce-Al-O catalysts to produce ketones like 2-undecanone from glycerides of decanoic acid and acetic acid, demonstrating the viability of this route for long-chain ketones. google.com The stability of these catalysts can be enhanced by using hydrophobic supports like carbon, which improves performance, especially in the presence of water from upstream processes. acs.org

Table 1: Catalyst Systems for Ketonization of Carboxylic Acids This table is generated based on data from the text and provides examples of catalysts and their products in related ketonization reactions.

| Catalyst System | Reactant(s) | Product(s) | Source(s) |

|---|---|---|---|

| Mangania (MnO₂) / Ceria (CeO₂) | Various Carboxylic Acids | 3-Pentanone, 6-Undecanone, 7-Tridecanone | researchgate.net, acs.org |

| FeₘCeₙAlₚOₓ | Decanoate Glycerides + Acetic Acid | 2-Undecanone | google.com |

| MnO₂/Al₂O₃ | Hexanoic Acid | 6-Undecanone | google.com |

| Zirconia (ZrO₂) Aerogel | Hexanoic Acid | 6-Undecanone | google.com |

Alkylation of ketone precursors is a fundamental strategy for constructing the carbon skeleton of this compound. This can be achieved by forming an enolate from a smaller ketone and reacting it with an appropriate alkyl halide. For example, the synthesis of 3,3-dimethyl-2-undecanone has been proposed via the alkylation of 2-undecanone, illustrating the principle of adding alkyl groups to the α-carbon of a ketone. vulcanchem.com

A more advanced and regioselective method involves the alkylation of ketimine derivatives. researchgate.net A general synthesis for α-alkoxyketones has been developed using the deprotonation of N-(1-alkoxy-2-propylidene)isopropylamine followed by reaction with alkyl halides. researchgate.net Subsequent hydrolysis of the resulting ketimine yields the target ketone. This strategy allows for controlled α-alkylation, α'-alkylation, and α,α'-dialkylation. researchgate.net Applying this logic, this compound could be synthesized by the α'-alkylation of a ketimine derived from 2-butanone (B6335102) with a heptyl halide, followed by hydrolysis.

Catalytic Ketonization Processes for Undecanone Production

Derivatization Strategies and Functional Group Transformations

The carbonyl group of this compound is a versatile handle for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties for biological and material science applications.

The undecanone scaffold has been incorporated into various molecules to explore their biological activities and material properties.

Biological Applications: Derivatives of undecanone have shown potential as antimicrobial, anti-inflammatory, and anticancer agents.

The synthesis of 1-(2,4-dihydroxyphenyl)undecanone (DHPU) via the condensation of undecanone with 2,4-dihydroxybenzaldehyde (B120756) has produced a compound studied for its antioxidant and antimicrobial properties. ontosight.ai

A series of diarylundecanone analogs have been synthesized, showing potential as antioxidant and anti-inflammatory agents, with some exhibiting cytotoxicity against cancer cell lines. researchgate.net

Heterocyclic derivatives, such as piperidine-4-ones, have been synthesized by the Mannich condensation reaction of 2-undecanone, benzaldehyde, and ammonium (B1175870) acetate (B1210297), serving as intermediates for compounds with potential biological activity. who.int

Simple functional group transformations, such as the reduction of the ketone to an alcohol (e.g., undecan-4-ol) or its conversion to acetals (e.g., ethylene (B1197577) and propylene (B89431) acetals), have yielded derivatives with immunomodulatory effects. termedia.pl These derivatives have been studied for their impact on cellular and humoral immunity. termedia.pl

Material Applications: The long alkyl chain of undecanone is useful for creating molecules with specific physical properties for advanced materials.

A notable example is the synthesis of thermocleavable polymers for organic solar cells. In this process, 2-undecanone is first reduced to 2-undecanol (B40161) using sodium borohydride. mdpi.com This alcohol is then used as a side chain in the creation of polymers that can be processed at low temperatures and later cleaved by heat to improve the final device's performance and stability. mdpi.com

Furan-containing lubricant base oils have been synthesized through the hydroxyalkylation/alkylation (HAA) of 2-pentylfuran with 2-undecanone, demonstrating the use of undecanones in creating high-performance industrial fluids. osti.gov, rsc.org

Table 2: Examples of Undecanone Derivatives and Their Applications This table is generated based on data from the text.

| Base Ketone | Derivative Structure/Class | Application Area | Source(s) |

|---|---|---|---|

| Undecanone | 1-(2,4-Dihydroxyphenyl)undecanone | Biological (Antioxidant, Antimicrobial) | ontosight.ai |

| Undecanone | Diaryl-undecanones | Biological (Antioxidant, Cytotoxic) | researchgate.net |

| 2-Undecanone | 2,6-Diphenylpiperidine-4-one | Biological (Intermediate) | who.int |

| 4-Undecanone | Undecan-4-ol, Ethylene/Propylene Acetals | Biological (Immunomodulatory) | termedia.pl |

| 2-Undecanone | 2-Undecanol (as precursor) | Materials (Thermocleavable Polymers) | mdpi.com |

Understanding the mechanisms of derivatization is crucial for optimizing reaction conditions and controlling product selectivity.

One studied mechanism is the Hydroxyalkylation/Alkylation (HAA) of 2-alkylfurans with ketones like 2-undecanone. osti.gov, rsc.org Mechanistically, this reaction is more challenging with ketones than with aldehydes because the ketone's carbonyl group is less electrophilic and more sterically hindered. osti.gov Studies have shown that the reaction rate can be significantly accelerated by using thiol promoters, such as 1-propanethiol, in conjunction with acid catalysts. osti.gov, rsc.org

Another area of mechanistic study involves the derivatization of ketones for analytical purposes, such as forming hydrazones for chromatographic detection. researchgate.net The reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic example. The mechanism involves the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration to form the stable 2,4-dinitrophenylhydrazone derivative. Studies focus on optimizing parameters like temperature, catalyst concentration (e.g., HCl), and reagent ratios to maximize the yield of the derivatization reaction for accurate quantification. nih.gov, researchgate.net

Enzymatic reactions also provide mechanistic insights. The conversion of fatty acids to ketones like 2-undecanone can be catalyzed by CYP152 peroxygenases. The mechanism is believed to involve the activation of H₂O₂ to form a potent iron(IV) oxo π-cation radical species (Compound I), which then performs hydrogen abstraction and subsequent oxidation to yield the ketone product. sdu.edu.cn

Preparation of Undecanone Derivatives for Biological and Material Applications

Complex Chemotype Synthesis Incorporating Undecanone Scaffolds

The undecanone carbon skeleton serves as a versatile platform in the synthesis of complex chemotypes, particularly in the construction of polycyclic natural products. Through strategic functionalization, the undecanone core can be elaborated into precursors for powerful cycloaddition and rearrangement reactions, enabling the efficient assembly of highly congested and stereochemically rich ring systems.

Intramolecular photocycloaddition reactions are a powerful tool in organic synthesis for rapidly generating molecular complexity from simpler precursors. researchgate.net These reactions use light energy to form strained ring systems that are often difficult to access through conventional thermal methods. researchgate.net The intramolecular [2+2] photocycloaddition of an enone and an olefin, in particular, has proven to be a key strategy for building complex polycyclic frameworks containing multiple stereocenters. sci-hub.seresearchgate.net

A notable application of this strategy is found in the total synthesis of (±)-isocomene, a sesquiterpene with a complex tricyclic structure containing three fused cyclopentane (B165970) rings. wikipedia.org The synthesis, developed by Pirrung, features a pivotal intramolecular [2+2] photocycloaddition to construct the core of the molecule. thieme-connect.com In this key step, irradiation of a dienone precursor with 350 nm light induces a highly regio- and stereospecific cycloaddition. uoi.gr This reaction forges a challenging tricyclo[6.3.0.0¹,⁶]undecanone skeleton, efficiently creating three contiguous quaternary stereocenters in a single operation with a 77% yield. uoi.gr The stereochemical outcome is controlled by the approach of the terminal olefin to the face of the enone opposite the existing methyl substituent, minimizing steric interactions. uoi.gr This strategic use of a photochemical reaction highlights its power in assembling complex undecanone scaffolds that serve as intermediates for natural product synthesis. sci-hub.sethieme-connect.com

| Compound Name | IUPAC Name | Molecular Formula | Role in Synthesis |

| Dienone Precursor | 6-methyl-5-(4-methylpent-4-en-1-yl)cyclohex-2-en-1-one | C₁₃H₂₀O | Starting material for photocycloaddition |

| Tricyclo-undecanone Adduct | 4,8,8-trimethyltricyclo[6.3.0.0¹,⁶]undecan-2-one | C₁₃H₂₀O | Photocycloaddition product |

| (±)-Isocomene | (3aS,5aS,8aR)-1,3a,4,5a-Tetramethyl-1,2,3,3a,5a,6,7,8-octahydrocyclopenta[c]pentalene | C₁₅H₂₄ | Final natural product target |

Skeletal rearrangements of strained polycyclic ketones are fundamental transformations for accessing diverse and complex molecular architectures. doi.org These reactions, often catalyzed by acids or bases, leverage the release of ring strain in initial adducts to drive the formation of new, often more stable, carbocyclic frameworks. researchgate.netresearchgate.net Polycyclic undecanone systems, such as those generated from photocycloaddition reactions, are excellent substrates for these transformations.

Continuing the synthesis of (±)-isocomene, the tricyclo[6.3.0.0¹,⁶]undecanone photocycloadduct undergoes a subsequent acid-catalyzed rearrangement. thieme-connect.com This transformation, a type of Wagner-Meerwein or Cargill rearrangement, proceeds through a cyclobutylcarbinyl cation intermediate, which rearranges to furnish the final tricyclic core of isocomene. sci-hub.seuoi.gr This step elegantly converts the strained four-membered ring of the undecanone scaffold into the five-membered ring required for the natural product's structure. thieme-connect.com

Beyond acid-catalyzed pathways, base-catalyzed rearrangements of polycyclic undecanones under homoenolization conditions provide access to alternative skeletons. Research has demonstrated the isomerization of a 2,9,9-trimethyl-6-methoxymethyltricyclo[5.3.1.0¹,⁵]undecanone system. cdnsciencepub.comcdnsciencepub.com Under basic conditions (t-BuO⁻/t-BuOH at 185°C), this undecanone scaffold undergoes a β-homoenolization process, leading to a skeletal rearrangement to form a tricyclo[6.3.0.0¹,⁵]undecane product. cdnsciencepub.comcdnsciencepub.com

Notably, the major product from this reaction arises from a more complex and previously rare pathway. cdnsciencepub.com Elimination of methanol (B129727) from the starting undecanone forms a tricyclic enone intermediate. This intermediate then generates a γ-enolate, which triggers a rearrangement to produce a [3.3.3]propellane skeleton. cdnsciencepub.comcdnsciencepub.com This discovery represents a novel route to propellane systems and provides a rare example of a γ-enolate rearrangement, showcasing the diverse reactivity of complex undecanone scaffolds. cdnsciencepub.com

| Starting Material | Key Intermediate(s) | Rearrangement Product(s) | Reaction Type |

| 4,8,8-trimethyltricyclo[6.3.0.0¹,⁶] undecan-2-one derivative | Cyclobutylcarbinyl cation | (±)-Isocomene core | Acid-catalyzed Wagner-Meerwein/Cargill Rearrangement |

| 2,9,9-trimethyl-6-methoxymethyl- tricyclo[5.3.1.0¹,⁵]undecanone | β-Enolate (homoenolate) | Tricyclo[6.3.0.0¹,⁵]undecane derivative | Base-catalyzed β-Homoenolization Rearrangement |

| 2,9,9-trimethyl-6-methoxymethyl- tricyclo[5.3.1.0¹,⁵]undecanone | γ-Enolate (from tricyclic enone) | [3.3.3]Propellane derivative | Base-catalyzed γ-Enolate Rearrangement |

Antimicrobial and Antifungal Activity of this compound and its Derivatives

Studies have explored the efficacy of this compound against a range of microbial and fungal species.

In Vitro Assays against Bacterial Pathogens (e.g., Escherichia coli, Bacillus subtilis)

Research indicates that this compound exhibits limited direct antibacterial activity against certain pathogens. termedia.pl In vitro tests demonstrated that this compound did not completely inhibit the growth of the Gram-negative bacterium Escherichia coli or the Gram-positive bacterium Bacillus subtilis. termedia.plresearchgate.net Similarly, extracts from Ruta graveolens, which contain undecanones, also showed no significant activity against E. coli and B. subtilis. termedia.pl This suggests a low level of bacteriostatic activity against these specific bacterial species. mdpi.com

Efficacy against Fungal and Yeast Strains (e.g., Candida mycoderma, Aspergillus niger)

In contrast to its effect on bacteria, this compound has demonstrated notable antifungal properties. termedia.pl It has been shown to be effective against the yeast Candida mycoderma and the mold Aspergillus niger. termedia.plresearchgate.net Studies comparing the sensitivity of various microorganisms to essential oils have often found that yeasts and molds are more susceptible than bacteria, a finding that aligns with the observed activity of this compound. termedia.pl Both 2-undecanone and this compound have shown high activity against C. mycoderma, and all tested undecanones had their strongest effect on A. niger. researchgate.net

Evaluation of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial effectiveness. For this compound's related compound, 2-undecanone, the MIC against fungal species was found to be 1 µL/mL, while against bacterial species like Escherichia coli and Bacillus subtilis, it was greater than 30 µL/mL, indicating lower antibacterial potency. mdpi.com

The following table displays the Minimum Inhibitory Concentration (MIC) for various microorganisms when exposed to different essential oils and extracts, providing a comparative view of their antimicrobial efficacy.

| Microorganism | Essential Oils (mg/ml) | Water Extract (mg/ml) | 50% Ethanol Extract (mg/ml) | Ampicillin (mg/ml) |

| Bacillus cereus | 1.56 | 3.1 | 1.56 | <3 |

| Bacillus subtilis | 0.78 | ND | 1.56 | <3 |

| Staphylococcus aureus | 1.56 | 1.56 | 1.56 | <3 |

| Listeria monocytogenes | 1.56 | ND | ND | <3 |

| Klebsiella pneumoniae | 1.56 | 3.1 | 1.60 | <3 |

| Escherichia coli | ND | ND | ND | <3 |

| Salmonella typhimurium | ND | ND | ND | <3 |

| Salmonella enteritidis | ND | ND | ND | <3 |

| ND: Not Determined (no activity recorded in the disc diffusion assay). tandfonline.com |

Antitumor and Anti-Angiogenic Properties of this compound

The potential of this compound to influence tumor growth and the formation of new blood vessels has been investigated in preclinical models.

In Vivo Studies on Tumor Angiogenesis (e.g., L-1 Sarcoma Model)

In vivo studies using the L-1 sarcoma model in Balb/c mice have provided insights into the anti-angiogenic potential of this compound. researchgate.net When mice with implanted L-1 sarcoma cells inhaled a 10% solution of this compound for three days, they exhibited a lower neovascular response, as measured by a tumor-induced cutaneous angiogenesis test. researchgate.netcabidigitallibrary.org This treatment also resulted in lower tumor content of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis. researchgate.net However, it is noteworthy that in other studies, this compound did not show direct anti-tumor properties in terms of reducing tumor mass. termedia.pl

The table below presents the effects of inhaled this compound and its derivative, 3-undecanol (B1581812), on the concentration of Vascular Endothelial Growth Factor (VEGF) in L-1 sarcoma tumors in mice.

| Treatment Group | Mean VEGF Concentration (pg/ml) | Standard Deviation |

| Control | 300 | 35 |

| This compound (10%) | 200 | 30 |

| 3-undecanol (10%) | 400 | 40 |

| Data derived from in vivo studies on L-1 sarcoma tumors collected 5 days after grafting. cabidigitallibrary.org |

Modulation of Vascular Endothelial Growth Factor (VEGF) Content

Research has demonstrated that this compound can influence the levels of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein involved in the formation of new blood vessels (angiogenesis). In a study involving mice with L-1 sarcoma tumors, inhalation of a 10% solution of this compound for three days following tumor cell implantation resulted in a notable decrease in tumor VEGF content in 5-day-old tumors compared to control groups that were not exposed to the substance. cabidigitallibrary.orgresearchgate.netbibliotekanauki.pl This inhibitory effect on VEGF production was a key finding, as many other related compounds tested either had no effect or enhanced VEGF concentration. cabidigitallibrary.org

Among a group of fifteen tested substances, including various undecanones and their derivatives, only this compound and 2-undecanone propylene acetal (B89532) were found to inhibit both the tumor-induced neovascular reaction and the production of VEGF. cabidigitallibrary.orgresearchgate.net This suggests a specific modulatory activity of this compound on tumor angiogenesis. cabidigitallibrary.org The measurement of VEGF concentration in these studies was conducted using standard ELISA kits on homogenized tumor samples collected five days after tumor cell grafting. researchgate.net

Table 1: Effect of this compound on VEGF Content and Tumor Angiogenesis

| Compound | Concentration | Exposure Duration | Effect on Tumor VEGF Content | Effect on Tumor-Induced Angiogenesis |

|---|---|---|---|---|

| This compound | 10% solution (inhalation) | 3 days | Inhibitory | Inhibitory |

| 2-Undecanone Propylene Acetal | 1% solution (inhalation) | 3 days | Inhibitory | Inhibitory |

This table summarizes the findings from studies on the effects of this compound and related compounds on tumor development in mice. cabidigitallibrary.orgresearchgate.netbibliotekanauki.pl

Histopathological Analysis of Tumor Lesions

Histopathological examination of tumor lesions provides insight into the cellular and tissue-level changes induced by various treatments. In studies involving mice with L-1 sarcoma tumors, while the group that inhaled 2-undecanone propylene acetal showed small, diffused areas of necrosis, the reports on the specific histopathological effects of this compound were less detailed in the provided search results. cabidigitallibrary.orgbibliotekanauki.pl However, it was noted that in both the control and the 2-undecanone propylene acetal-treated groups, slight to moderate inflammatory infiltrations were observed at the tumor's margin. researchgate.netbibliotekanauki.pl A significant finding in the acetal-treated group was a reduction in the number of small blood vessels at the tumor's margin compared to the control group, which aligns with the observed anti-angiogenic effects. researchgate.netbibliotekanauki.pl

Immunomodulatory Effects of this compound in Animal Models

The immunomodulatory properties of this compound have been investigated in animal models, revealing a complex and sometimes contradictory profile compared to its derivatives.

In studies on inbred Balb/c mice, inhalation of this compound did not result in immunostimulatory effects on cellular immunity. tandfonline.com This is in contrast to its derivative, 3-undecanol, which, when inhaled, led to a higher activation of respiratory burst and phagocytic activity of blood granulocytes compared to control groups. tandfonline.com These findings suggest that the specific chemical structure, in this case, the presence of a ketone versus a hydroxyl group, plays a crucial role in determining the immunomodulatory outcome.

The effect of this compound on humoral immunity also appears to be suppressive rather than stimulatory. Research indicates that inhalation of this compound slightly suppressed antibody production in mice. cabidigitallibrary.orgresearchgate.net This contrasts with the effects of 3-undecanol, where an increase in antibody production and lysozyme (B549824) levels in the sera of mice was observed. tandfonline.com

Consistent with its other immunomodulatory effects, this compound did not stimulate the proliferative response of lymphocytes. tandfonline.com In contrast, mice that inhaled 3-undecanol showed a significantly higher proliferative response of lymphocytes isolated from both the blood and the spleen to the mitogens Concanavalin A (ConA) and Lipopolysaccharide (LPS) when compared to control groups. tandfonline.comresearchgate.net

Table 2: Immunomodulatory Effects of this compound vs. 3-Undecanol in Mice

| Parameter | This compound (Inhalation) | 3-Undecanol (Inhalation) |

|---|---|---|

| Cellular Immunity | ||

| Respiratory Burst | No stimulatory effect observed tandfonline.com | Higher activation than controls tandfonline.com |

| Phagocytic Activity | No stimulatory effect observed tandfonline.com | Higher activation than controls tandfonline.com |

| Humoral Immunity | ||

| Antibody Production | Slightly suppressed cabidigitallibrary.orgresearchgate.net | Increased tandfonline.com |

| Lysozyme Levels | Not reported to increase | Increased tandfonline.com |

| Lymphocyte Proliferation | No stimulatory effect observed tandfonline.com | Significantly higher than controls tandfonline.comresearchgate.net |

This table contrasts the immunomodulatory effects of this compound and its corresponding alcohol, 3-undecanol, based on in vivo studies in mice.

Analysis of Humoral Immunity Markers (e.g., Antibody Production, Lysozyme Levels)

Pheromonal and Chemo-communicative Roles of this compound

This compound plays a significant role in the chemical communication systems of various insect species, acting as a pheromone that can elicit specific behaviors. In the context of alarm communication in ants, this compound is one of several components of the mandibular gland secretion that triggers a defensive response. uchicago.edu Specifically, at a close range of about 2 centimeters from the source, this compound elicits further attraction and initiates biting behavior in major worker ants. uchicago.edu This compound is part of a complex blend of chemicals where each component plays a role at different distances from the threat. uchicago.edu

Beyond its role as an alarm pheromone, this compound has been identified as a component of the mandibular gland secretions in other Hymenoptera, such as certain species of meliponine bees, where these secretions are implicated in both interspecific and intraspecific defense and aggression. biologists.com The presence of this compound and other volatile compounds in these glands underscores their importance in the complex social interactions and defense mechanisms of these insects. biologists.com

Identification as an Attraction Pheromone in Insect Species (e.g., Oecophylla longinoda, Heliconius erato)

The chemical compound this compound has been identified as a significant pheromone in the communication systems of multiple insect species. Research has confirmed its role as an attraction and alarm pheromone for the African weaver ant, Oecophylla longinoda, and as a component of the pheromonal bouquet in the butterfly Heliconius erato. researchgate.netsoton.ac.uk

In major workers of the ant Oecophylla longinoda, this compound is one of several compounds released from the mandibular glands during alarm responses. soton.ac.ukresearchgate.net It functions specifically as a marker that encourages and induces biting and attack behavior in other worker ants that are drawn to the site of a disturbance. researchgate.netfrontiernet.netsciendo.com

For the butterfly Heliconius erato phyllis, this compound is one of several compounds found in the male clasper scent glands that elicits a response in the male antennae. rsc.orgscribd.com These chemical signals are transferred from the male to the female during mating and are believed to function as anti-aphrodisiacs, repelling other males. scribd.comutexas.edu

Behavioral Ecology Studies of Pheromonal Communication

The behavioral ecology of this compound is best understood in the context of a multi-component chemical signaling system, particularly in the African weaver ant, Oecophylla longinoda. The defense and communication system of this ant involves a sophisticated sequence of chemical messages that are dependent on the volatility and behavioral thresholds of different compounds. soton.ac.ukresearchgate.netfrontiernet.net

When a major worker ant is disturbed, it releases a mixture of chemicals from its mandibular glands. researchgate.netnii.ac.jp This creates a chemical gradient in space and time:

Alerting: The most volatile component, hexanal, quickly disperses, alerting nearby ants to a potential threat. soton.ac.ukfrontiernet.net

Attraction: A less volatile compound, 1-hexanol, then attracts the alerted workers towards the source of the alarm. soton.ac.ukfrontiernet.net

Attack: As the ants get closer, they encounter the least volatile trace components, including this compound and 2-butyl-2-octenal. researchgate.netsciendo.com this compound specifically functions as a biting marker, inducing the attracted ants to attack any foreign object or intruder they encounter. researchgate.netsciendo.comnih.gov

This sequential messaging system allows for a highly coordinated and efficient colony defense, escalating from a general alert to a targeted attack. researchgate.net The use of multiple chemicals with different functions and volatilities demonstrates a complex evolutionary adaptation for communication and social defense.

Pheromonal Roles of this compound and Associated Compounds in Oecophylla longinoda| Compound | Behavioral Response | Volatility/Role |

|---|---|---|

| Hexanal | Alerting | High / Initial alarm |

| 1-Hexanol | Attraction | Medium / Recruitment to source |

| This compound | Induces biting/attack | Low / Close-range attack marker |

| 2-Butyl-2-octenal | Enhances biting/attack | Low / Close-range attack marker |

Exploration of Specific Molecular Mechanisms and Target Interactions

Role in Anti-biofilm and Anti-hyphal Activities (e.g., Candida albicans)

While research has established the antimicrobial properties of various ketones, specific studies detailing the anti-biofilm and anti-hyphal activities of This compound against the pathogenic yeast Candida albicans are limited. However, studies on related ketones provide context. Research on the isomer 2-undecanone has shown that it is effective in preventing biofilm formation and controlling the yeast-to-hyphal transition in C. albicans. researchgate.netnih.gov Essential oils containing 2-undecanone as a major component have been noted to partially remove C. albicans biofilms. preprints.orgmdpi.com

A study investigating the general antimicrobial properties of This compound found that it effectively affected fungi, including the yeast Candida mycoderma and the mold Aspergillus niger, though it did not cause total inhibition of the tested bacterial populations. researchgate.net This suggests that this compound possesses antifungal properties, but further research is required to specifically elucidate its efficacy against C. albicans biofilms and hyphal morphogenesis.

Molecular Interactions with Key Microbial Proteins (e.g., Hwp1)

There is currently a lack of specific research data on the molecular interactions between This compound and key microbial proteins of Candida albicans, such as the Hyphal wall protein 1 (Hwp1).

However, molecular docking studies have been performed on its isomer, 2-undecanone . researchgate.netresearchgate.net These computational analyses revealed that 2-undecanone interacts specifically with the Gln 58 amino acid residue of Hwp1. researchgate.netnih.gov This interaction is believed to inactivate the protein's function, consequently hindering the ability of C. albicans to form biofilms. researchgate.netnih.gov Similar docking analyses have not been published for this compound, and due to the structural specificity of molecular interactions, the results for 2-undecanone cannot be directly extrapolated to this compound.

Comparative Biological Activity with Related Ketones and Derivatives

The biological activity of aliphatic ketones is highly dependent on their specific chemical structure, including chain length and the position of the carbonyl group.

A comparative study on the antimicrobial activity of this compound, its corresponding alcohol (undecan-3-ol), and its ester (undec-3-yl acetate) was conducted against several microbes. researchgate.net The findings indicated distinct activity profiles for each compound. researchgate.net

Comparative Antimicrobial Activity of this compound and its Derivatives| Compound | Activity vs. Bacteria (E. coli, B. subtilis) | Activity vs. Fungi (C. mycoderma, A. niger) |

|---|---|---|

| This compound | Did not cause total inhibition | Effectively affected fungi |

| Undecan-3-ol | Better bacteriostatic activity | Not active against C. mycoderma |

| Undec-3-yl acetate | Poorest antimicrobial activity | Poorest antimicrobial activity |

Furthermore, research on the isomer 2-undecanone highlights the importance of the carbonyl group's position. Studies have shown that 2-undecanone has weak antibacterial activity but is a component of essential oils with notable antifungal effects. mdpi.comresearchgate.net In contrast, this compound was found to be more effective against fungi than bacteria. researchgate.net This demonstrates that even a slight shift in the carbonyl group's position (from C-2 to C-3) can alter the compound's spectrum of biological activity.

Investigations into the Biosynthesis and Natural Occurrence of 3 Undecanone

Identification and Isolation from Natural Sources

The detection of 3-undecanone in the natural world is a testament to the diverse metabolic capabilities of different organisms. It has been identified and isolated from various plants, animal secretions, and even processed food products, highlighting its role as a volatile organic compound in ecological interactions and flavor profiles.

Presence in Plant Species

Scientific analysis has confirmed the presence of this compound in select plant species.

Commiphora rostrata : The volatile resin from the stem bark of Commiphora rostrata, a tree found in parts of Africa, has been analyzed through gas chromatography. Among at least 30 components identified, this compound was present, although it is considered a minor constituent compared to the major alkanones like 2-decanone (B165314) and 2-undecanone (B123061) found in the resin. rsc.org Another source also lists Commiphora rostrata as a natural source of this compound. thegoodscentscompany.com

Dacrydium nausoriense and Dacrydium nidulum : Despite the prompt's inclusion of these species, extensive searches of available scientific literature did not yield specific information regarding the presence of this compound in Dacrydium nausoriense or Dacrydium nidulum. wikipedia.org, rbge.org.uk, conifers.org, theferns.info

Houttuynia cordata Thunb. : While this plant is well-known for its rich profile of volatile compounds, the scientific literature prominently and consistently identifies 2-undecanone (also known as methyl nonyl ketone) as a significant, and often major, component of its essential oil. who.int, wikipedia.org, thaiscience.info, nih.gov, mdpi.com This compound is easily formed from its precursor, decanoyl acetaldehyde (B116499), at high temperatures. nih.gov However, available search results did not confirm the presence of the specific isomer This compound in Houttuynia cordata Thunb.

Occurrence in Animal Secretions

This compound plays a significant role in chemical communication among various animal species, where it functions primarily as a pheromone.

Ants : The compound is a known component of the mandibular gland secretions of several ant species. For instance, the volatile secretion of the ant Myrmica scabrinodis contains a mixture of 3-alkanones and their corresponding alcohols, including this compound. rsc.org It has also been identified in the mandibular gland secretions of the leaf-cutter ant Acromyrmex landolti. scielo.sa.cr Furthermore, it acts as an attraction pheromone for the ant Oecophylla longinoda.

Other Insects : Beyond ants, this compound has been identified as an attraction pheromone for the butterfly Heliconius erato.

Mammals : The compound has been detected in the anal gland secretions of the Sunda pangolin (Manis javanica) and the European badger (Meles meles).

Birds : In songbirds, this compound has been found in preen gland secretions, with studies noting that males tend to have higher proportions of this methyl ketone compared to females.

Table 1: Presence of this compound in Animal Secretions

| Animal Group | Species (Example) | Gland/Source | Function (if known) |

|---|---|---|---|

| Insects | Myrmica scabrinodis (Ant) | Mandibular Gland | Pheromonal Communication |

| Acromyrmex landolti (Ant) | Mandibular Gland | Nestmate Recognition Cue | |

| Oecophylla longinoda (Ant) | Not Specified | Attraction Pheromone | |

| Heliconius erato (Butterfly) | Not Specified | Attraction Pheromone | |

| Mammals | Manis javanica (Sunda Pangolin) | Anal Gland | Scent-Marking |

| Meles meles (European Badger) | Anal Gland | Chemical Signaling | |

| Birds | Songbirds (General) | Preen Gland | Chemical Signaling |

Detection in Food Matrices

The presence of this compound has been noted in several food products, where it can be either a naturally occurring flavor component or an additive.

Cheese : While various methyl ketones are key contributors to the complex aroma profiles of cheese, the available scientific literature consistently points to the presence of 2-undecanone in varieties such as Camembert, Mozzarella, blue cheese, and Holandes cheese. rsc.org, cabidigitallibrary.org, spkx.net.cn, researchgate.net These compounds are typically formed through the microbial metabolism of fatty acids during ripening. However, specific detection of This compound in cheese was not confirmed in the searched literature.

Canine Kibble : this compound is reported to be an additive in pet food. It is plausible that its presence in some animal studies could be attributed to its inclusion in canine kibble diets.

Soy Sauce-Aroma Type Baijiu : This complex Chinese liquor is known for its rich array of volatile flavor compounds produced during fermentation and aging. Analysis of its aroma profile has identified numerous ketones; however, studies highlight 2-undecanone and 2-tridecanone (B165437) as common differential ketones, particularly in superior-grade products. nih.gov The presence of This compound was not explicitly mentioned in the available research. spkx.net.cn, upm.edu.my

Biochemical Pathways of this compound Formation

The synthesis of this compound in nature is a result of specific metabolic pathways. While the biosynthesis of the more common 2-alkanones is well-documented, the formation of 3-alkanones involves distinct precursors and enzymatic steps.

Microbial Biosynthesis and Metabolic Engineering Approaches

Metabolic engineering has been extensively used to produce methyl ketones in various microorganisms. However, this research has predominantly focused on the synthesis of 2-alkanones due to their potential as biofuels.

Escherichia coli : Scientists have successfully engineered E. coli to produce significant quantities of medium-chain methyl ketones, specifically 2-heptanone, 2-nonanone, and 2-undecanone . osti.gov, researchgate.net These pathways typically involve modifying the native fatty acid β-oxidation cycle to accumulate β-ketoacyl-CoA intermediates, which are then converted to 2-ketones. researchgate.net, nih.gov There is no available information on the specific engineering of E. coli for the production of This compound .

Lactobacillus plantarum : Strains of this lactic acid bacterium have been shown to constitutively produce antifungal volatile organic compounds, including 2-nonanone and 2-undecanone . unimi.it Co-fermentation with L. plantarum can also produce new ketones like 2-undecanone in fruit juices. mdpi.com However, research on the biosynthesis of This compound in this bacterium is not available.

Saccharomyces cerevisiae : Similar to E. coli, the yeast S. cerevisiae has been metabolically engineered for the production of methyl ketones, including 2-nonanone and 2-undecanone . nih.gov The strategies involve enhancing the inherent peroxisomal fatty acid β-oxidation cycle and constructing a novel cytosolic pathway to increase the flux towards the 2-alkanone precursors. No studies were found describing the biosynthesis of This compound in S. cerevisiae.

Table 2: Microbial Biosynthesis of Related Ketones

| Microorganism | Engineered Product | Pathway Focus |

|---|---|---|

| Escherichia coli | 2-Heptanone, 2-Nonanone, 2-Undecanone | Modified β-oxidation |

| Lactobacillus plantarum | 2-Nonanone, 2-Undecanone | Natural VOC production |

| Saccharomyces cerevisiae | 2-Nonanone, 2-Undecanone, etc. | Enhanced/Engineered β-oxidation |

Fatty Acid Catabolism and Beta-Oxidation Pathways

The formation of ketones in biological systems is intrinsically linked to the metabolism of fatty acids. However, the position of the carbonyl group (C=O) in the final ketone product depends on the specific pathway.

Formation of 2-Alkanones via β-Oxidation : The standard β-oxidation pathway is central to the formation of methyl ketones (2-alkanones). In this process, fatty acids are broken down by the sequential removal of two-carbon units. A key intermediate is a β-ketoacyl-CoA (or 3-ketoacyl-CoA). The action of a specific decarboxylase, such as 3-oxolaurate decarboxylase, can cleave this intermediate to release carbon dioxide and form a 2-alkanone (e.g., 2-undecanone from 3-oxododecanoate). wikipedia.org This pathway has been the target for metabolic engineering efforts to produce biofuels. osti.gov, researchgate.net

Proposed Formation of 3-Alkanones : The biosynthesis of 3-alkanones, such as this compound, requires a different mechanism than the direct decarboxylation of a β-oxidation intermediate. In insects like the Myrmica ant, it is postulated that the pathway involves the condensation of both acetate (B1210297) units (in the form of acetyl-CoA) and propionate (B1217596) units (in the form of propionyl-CoA or methylmalonyl-CoA). rsc.org The incorporation of a propionate unit at the start of the fatty acid synthesis chain, followed by elongation with acetate units, would result in a carbon skeleton where oxidation at the C-5 position (followed by decarboxylation) or a similar mechanism could lead to the formation of a 3-alkanone. This distinguishes it from the biosynthesis of 2-alkanones, which relies solely on acetate unit condensation.

Enzymatic Conversion Mechanisms (e.g., β-ketoacyl-CoA decarboxylation)

The biosynthesis of this compound in certain organisms, particularly insects, does not follow the classical fatty acid β-oxidation pathway that typically results in the formation of 2-ketones through the decarboxylation of β-ketoacyl-CoA intermediates. Instead, evidence points towards a polyketide synthesis route involving the head-to-tail condensation of smaller carboxylic acid units. rsc.orgresearchgate.net

In ants of the Myrmica genus, such as Myrmica scabrinodis, the mandibular glands produce a complex mixture of 3-alkanones, including this compound. researchgate.netresearchgate.net The formation of these compounds is postulated to occur through the inclusion of both acetate and propionate units (in the form of their coenzyme A thioesters, acetyl-CoA and propionyl-CoA). rsc.org This process is catalyzed by a polyketide synthase (PKS) or a similar enzyme complex that lacks the full reductive capabilities of fatty acid synthases (FAS). rsc.orgresearchgate.net

The proposed mechanism involves the sequential condensation of these building blocks. The biosynthesis is initiated with a starter unit, likely a propionyl-CoA, followed by the iterative addition of acetyl-CoA (via malonyl-CoA) and further propionyl-CoA (via methylmalonyl-CoA) extender units. rsc.orgnih.gov The final polyketide chain undergoes decarboxylation to yield the 3-alkanone structure. The specific chain length and the position of the carbonyl group at C-3 are determined by the number and type of precursor units incorporated by the synthase enzyme. This aceto-propiogenin pathway highlights a divergence from standard fatty acid metabolism and demonstrates the specialized enzymatic machinery that has evolved in insects for the production of semiochemicals. rsc.orgiupac.org

The table below lists the variety of related 3-alkanones and other volatile compounds identified in the mandibular gland secretion of the ant Myrmica scabrinodis, illustrating the natural context in which this compound is synthesized. researchgate.netresearchgate.net

Volatile Compounds in Myrmica scabrinodis Mandibular Glands

| Compound | Chemical Class |

| Ethanal | Aldehyde |

| Acetone (B3395972) | Ketone |

| 3-Hexanone | Ketone |

| 3-Heptanone | Ketone |

| 3-Octanone | Ketone |

| 6-Methyl-3-octanone | Ketone |

| 3-Nonanone | Ketone |

| 3-Decanone | Ketone |

| This compound | Ketone |

| Ethanol | Alcohol |

| 3-Hexanol | Alcohol |

| 3-Heptanol | Alcohol |

| 3-Octanol | Alcohol |

| 6-Methyl-3-octanol | Alcohol |

| 3-Nonanol | Alcohol |

Degradation and Conversion Pathways of Precursors to this compound (e.g., Sodium Houttuyfonate)

Scientific literature extensively documents the degradation and conversion of sodium houttuyfonate, but this conversion leads to the formation of 2-undecanone , not its isomer, this compound. There is currently no available research that describes a direct degradation or conversion pathway from sodium houttuyfonate to this compound.

The established conversion pathway for sodium houttuyfonate, a synthetic and more stable adduct of the naturally occurring but unstable compound decanoyl acetaldehyde (houttuynin), proceeds as follows. nih.govresearchgate.net Under certain conditions, such as steam distillation or in an alkaline environment, sodium houttuyfonate reverts to decanoyl acetaldehyde. nih.govmdpi.com This intermediate, decanoyl acetaldehyde, is itself unstable and can be readily converted to 2-undecanone. nih.govmdpi.com

One proposed mechanism for this final step involves an oxidation reaction that converts decanoyl acetaldehyde to decanoyl acetic acid, a β-keto acid. nih.gov This β-keto acid can then undergo spontaneous decarboxylation (loss of a carboxyl group as CO2) to yield the final product, 2-undecanone. nih.gov This transformation is a key reason why 2-undecanone is often found in essential oils extracted from Houttuynia cordata and is used as a quality marker for the oil. nih.govmdpi.com

Studies investigating the stability of sodium houttuyfonate in simulated gastric and intestinal fluids have shown that it is relatively stable and does not significantly convert to 2-undecanone in vivo. nih.govresearchgate.net The conversion is more prominent during processing and extraction methods like steam distillation. nih.gov

Conversion Pathway of Sodium Houttuyfonate to 2-Undecanone

| Precursor | Intermediate(s) | Final Product | Conditions/Notes |

| Sodium Houttuyfonate | Decanoyl Acetaldehyde (Houttuynin) | 2-Undecanone | Occurs under conditions like steam distillation or in alkaline solutions. nih.gov |

| Sodium Houttuyfonate | Decanoyl Acetaldehyde, Decanoyl Acetic Acid | 2-Undecanone | A proposed pathway involving oxidation to a β-keto acid followed by decarboxylation. nih.gov |

Sophisticated Analytical and Spectroscopic Characterization of 3 Undecanone

Advanced Chromatographic Methodologies

Gas chromatography (GC) is the premier separation technique for volatile compounds like 3-Undecanone. thermofisher.com In GC, a sample is vaporized and transported by an inert carrier gas through a capillary column coated with a stationary phase. thermofisher.com Compounds separate based on their boiling points and polarity, eluting at characteristic times known as retention times. thermofisher.com

GC is frequently used for the quantitative analysis of methyl ketones, including undecanones, in various food products. For instance, a headspace solid-phase microextraction (HS-SPME) method coupled with GC has been developed to quantify thermally derived off-flavor compounds in milk. researchgate.netoregonstate.edu In such studies, a 50/30 μm divinylbenzene/carboxen/polydimethylsiloxane SPME fiber is often used for extraction, with the GC injection port set to a high temperature (e.g., 250°C) for thermal desorption. oregonstate.edu The separation is typically achieved on a capillary column, such as one with a polyethylene (B3416737) glycol (polar) stationary phase, which is effective for separating ketones. researchgate.net

Table 1: Example GC Parameters for Ketone Analysis

| Parameter | Condition | Source |

| Technique | Headspace Solid-Phase Microextraction (HS-SPME)-GC | oregonstate.edu |

| Fiber | 50/30 µm DVB/Carboxen/PDMS | oregonstate.edu |

| Desorption | 250°C for 8 min | oregonstate.edu |

| Column Type | e.g., HP-FFAP (polyethylene glycol) | researchgate.net |

| Carrier Gas | Helium, Hydrogen, or Nitrogen | thermofisher.com |

| Purity Spec | A purity of >85.0% for this compound can be confirmed by GC. | tcichemicals.com |

While GC is ideal for volatile compounds, liquid chromatography (LC) offers an alternative for less volatile or thermally unstable analytes. technologynetworks.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) provide high sensitivity and specificity. technologynetworks.comchromatographyonline.com

For ketones, which may lack a strong chromophore for UV detection, analysis can be enhanced through derivatization. researchgate.net A common method involves reacting the ketone with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a 2,4-dinitrophenylhydrazone derivative, which can be readily detected by UV-Vis detectors. researchgate.net

More advanced LC-MS/MS methods can directly quantify underivatized ketones. An ExionLC™ UHPLC-system connected to a QTRAP 6500+ mass spectrometer has been used to confirm the presence of 2-undecanone (B123061) in pea protein isolates. mdpi.com This analysis was achieved in a short nine-minute run using electrospray ionization (ESI) in positive mode. mdpi.com The analyte is quantified using multiple reaction monitoring (MRM), which provides excellent selectivity by monitoring a specific precursor-to-product ion transition. chromatographyonline.com

Table 2: Example UHPLC-MS/MS System for Ketone Analysis

| Component | Specification | Source |

| LC System | ExionLC™ UHPLC | mdpi.com |

| Mass Spectrometer | QTRAP 6500+ | mdpi.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.com |

| Ion Spray Voltage | +5500 V | mdpi.com |

| Quantification | Multiple Reaction Monitoring (MRM) | chromatographyonline.commdpi.com |

Optimizing chromatographic separations is crucial for resolving complex mixtures. libretexts.org Key parameters include the retention factor, column efficiency, and selectivity. libretexts.org In gas chromatography, a standardized measure for retention is the Linear Retention Index (LRI). shimadzu.ch The LRI system uses a series of n-alkanes as reference points, making retention data more transferable between different systems and conditions than raw retention times. taylors.edu.my

The retention index of a compound is dependent on the stationary phase of the GC column. nist.gov For ketones like undecanone, different LRI values are reported for different column types. For example, one study reported an LRI value of 1296 for undecanone, while another source cited a value of 1294, a typical variation for this metric. ualberta.ca This highlights the importance of using a consistent column and method for reliable identification based on retention indices. nist.govualberta.ca Adjusting the stationary phase is a primary way to alter selectivity (α) in GC, which can have a dramatic effect on resolution. libretexts.org

Liquid Chromatography (LC) Techniques (e.g., LC-MS/MS, HPLC)

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass spectrometry is a powerful detection technique that, when coupled with chromatography, provides definitive identification of separated compounds by measuring their mass-to-charge ratio (m/z) and fragmentation patterns. thermofisher.com

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the analyte molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. The NIST Chemistry WebBook provides a reference mass spectrum for this compound. nist.gov The fragmentation pattern is characteristic of aliphatic ketones. Key fragmentation pathways include McLafferty rearrangement and alpha-cleavage adjacent to the carbonyl group.

For this compound (C₁₁H₂₂O, molecular weight 170.29), alpha-cleavage can occur on either side of the carbonyl group, leading to the loss of an ethyl radical (C₂H₅•) or an octyl radical (C₈H₁₇•). This would produce acylium ions at m/z 141 and m/z 57, respectively. The McLafferty rearrangement typically produces a prominent peak corresponding to an enol cation.

Table 3: Primary Predicted Fragments in the EI Mass Spectrum of this compound

| m/z Value | Ion Structure/Origin | Fragmentation Type |

| 170 | [C₁₁H₂₂O]⁺• | Molecular Ion |

| 141 | [CH₃(CH₂)₇CO]⁺ | α-cleavage (loss of C₂H₅•) |

| 86 | [C₅H₁₀O]⁺• | McLafferty Rearrangement |

| 71 | [C₄H₇O]⁺ | Secondary fragmentation |

| 58 | [C₃H₆O]⁺• | McLafferty Rearrangement (charge on smaller fragment) |

| 57 | [CH₃CH₂CO]⁺ | α-cleavage (loss of C₈H₁₇•) |

Note: This table represents predicted and commonly observed fragmentation patterns for aliphatic ketones. Actual spectra can be found in databases like the NIST WebBook. nist.gov

The combination of Gas Chromatography with Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile compounds in complex mixtures. researchgate.net GC separates the components, which are then identified by the mass spectrometer. thermofisher.com This technique has been widely applied to identify this compound in diverse and complex samples such as essential oils, food, and biological extracts. oregonstate.eduresearchgate.netresearchgate.net

For example, GC-MS analysis has been instrumental in identifying the chemical constituents of Houttuynia essential oil, where 2-undecanone (a structural isomer of this compound) is a main component alongside other volatile compounds. nih.gov Similarly, GC-MS is used to study the volatile profiles of milk, identifying various ketones, including undecanones, that contribute to off-flavors. researchgate.netoregonstate.edu The identification is confirmed by comparing the obtained mass spectrum of a chromatographic peak with reference spectra from libraries like NIST/EPA/MSDC. nih.gov The use of retention indices in conjunction with mass spectral data provides a highly confident, nearly unambiguous identification of isomers, which is often difficult using mass spectra alone. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. For ketones like this compound, this typically aims to increase volatility, improve thermal stability, and enhance detector response, thereby improving sensitivity and chromatographic separation. obrnutafaza.hr

On-column derivatization is a streamlined technique where the chemical modification of the analyte occurs directly within the hot injection port of a gas chromatograph (GC). This approach is simple, rapid, and minimizes sample handling. A notable example involves the analysis of essential oils containing ketones like 2-undecanone (an isomer of this compound) using on-column methylation with tetramethylammonium (B1211777) acetate (B1210297) (TMAA). oup.com In this method, the essential oil is co-injected with the TMAA reagent into the GC inlet, which is maintained at a high temperature (e.g., 250°C). oup.com The heat facilitates a rapid pyrolysis reaction, in this case, methylating fatty acids present in the sample. This methylation improves the chromatographic behavior of polar analytes, leading to better peak shapes and preventing interference with other components like 2-undecanone. oup.com The procedure has been shown to significantly improve the sensitivity, peak resolution, and selectivity of the GC-MS determination. oup.com

In-drop derivatization combines extraction and derivatization into a single step within a micro-volume of an organic solvent. This technique is often used in conjunction with single-drop microextraction (SDME), where a microdrop of an organic solvent containing a derivatizing agent is suspended in the headspace above a sample. researchgate.net For the analysis of carbonyl compounds, including ketones, 2,4,6-trichlorophenylhydrazine (B147635) (TCPH) is an effective derivatizing reagent. researchgate.net The volatile ketones from the sample partition into the organic microdrop and simultaneously react with TCPH to form stable hydrazone derivatives. researchgate.net These derivatives are more amenable to GC analysis. The method has been optimized for various parameters, including the concentration of TCPH in the drop, temperature, and reaction time, to achieve low detection limits, often in the low microgram-per-milliliter range. researchgate.net This simultaneous approach enhances enrichment factors and simplifies the sample preparation workflow. researchgate.net

Precolumn derivatization involves reacting the analyte with a reagent before injection into the chromatographic system. This is a common strategy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enhance the ionization efficiency and chromatographic retention of target compounds, which is crucial for achieving the low detection limits required in pharmacokinetic studies. nih.govscience.gov While this compound itself is highly volatile and more suited for GC-MS, pharmacokinetic studies of complex mixtures containing it, such as Houttuynia essential oil, utilize this approach. nih.gov For instance, a key active component in this oil, houttuynine, has been analyzed in plasma using a precolumn derivatization LC-MS/MS method. nih.gov Such methods are developed to be sensitive and reliable for quantifying components of an essential oil in biological matrices like rat plasma, demonstrating good linearity and recovery. nih.gov This approach allows for the accurate tracking of a substance's absorption, distribution, metabolism, and excretion (ADME) profile.

The choice of derivatizing reagent is critical and depends on the analyte's functional groups and the analytical technique employed.

Tetramethylammonium Acetate (TMAA): Used for on-column methylation in GC, TMAA is considered a neutral methylation reagent. It is effective for derivatizing compounds with active hydrogens like fatty acids. Its use can improve the chromatographic analysis of co-existing compounds, such as ketones, by preventing interference from polar analytes. oup.com

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is one of the most powerful and widely used silylating reagents for GC analysis. obrnutafaza.hr It reacts with enolizable ketones to replace the active hydrogen with a nonpolar trimethylsilyl (B98337) (TMS) group. obrnutafaza.hr The resulting TMS derivatives are more volatile, less polar, and more thermally stable than the parent compound. obrnutafaza.hr This transformation leads to improved chromatographic separation and detection. The reactivity of BSTFA can be further enhanced by adding a catalyst, such as trimethylchlorosilane (TMCS). gcms.cztcichemicals.com

2,4,6-Trichlorophenylhydrazine (TCPH): TCPH is specifically used for the derivatization of carbonyl compounds (aldehydes and ketones) for GC analysis. It reacts with the carbonyl group to form a stable, chlorinated hydrazone. researchgate.net The presence of chlorine atoms in the derivative makes it particularly suitable for sensitive detection using an electron capture detector (ECD). The reagent itself is sufficiently volatile to be compatible with GC systems. researchgate.net

Derivatization fundamentally enhances chromatographic performance in several key ways:

Sensitivity: By introducing functional groups that have a strong response in a specific detector (e.g., halogens for an ECD or bulky silyl (B83357) groups for MS fragmentation), derivatization can dramatically lower the limits of detection. obrnutafaza.hrscience.gov Pre-column derivatization for LC-MS/MS can increase sensitivity by up to 1000 times. science.gov

Resolution: Derivatization reduces the polarity of compounds like ketones, which minimizes undesirable interactions with active sites in the GC column or inlet liner. This leads to sharper, more symmetrical peaks and, consequently, better resolution from adjacent peaks in the chromatogram. obrnutafaza.hroup.com

Selectivity: Derivatization can target specific functional groups, allowing for the selective analysis of a class of compounds within a complex matrix. By altering the chemical nature of the analyte, its retention time is shifted, which can move it away from interfering compounds, thereby improving the selectivity of the measurement. oup.com

| Reagent | Abbreviation | Technique | Target Functional Group | Analytical Improvement |

|---|---|---|---|---|

| Tetramethylammonium Acetate | TMAA | On-Column Derivatization (GC) | Carboxylic Acids (improves ketone analysis by reducing interference) | Improved resolution and selectivity oup.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC Derivatization | Enolizable Ketones, Alcohols, Acids | Increased volatility and thermal stability; improved sensitivity and resolution obrnutafaza.hr |

| 2,4,6-Trichlorophenylhydrazine | TCPH | In-Drop Derivatization (GC) | Aldehydes, Ketones | Forms stable derivatives suitable for GC-ECD; enhances sensitivity researchgate.netresearchgate.net |

Selection and Optimization of Derivatization Reagents (e.g., TMAA, BSTFA, TCPH)

Spectroscopic Characterization Techniques

The definitive identification and structural elucidation of this compound rely on a suite of sophisticated spectroscopic techniques. These methods provide detailed information about the molecule's functional groups, atomic connectivity, and three-dimensional arrangement.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. bellevuecollege.edu When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. bellevuecollege.edu The absorption of this radiation at characteristic wavenumbers corresponds to particular bond types and functional groups. bellevuecollege.edu

For this compound, the most prominent and diagnostic feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretch. This peak typically appears in the range of 1700-1725 cm⁻¹. The exact position can be influenced by the molecular environment. cdnsciencepub.com In addition to the carbonyl peak, the IR spectrum of this compound will also display strong C-H stretching absorptions from its alkane portions, typically in the 2850 to 2960 cm⁻¹ region. libretexts.org

A summary of the expected characteristic IR absorption bands for this compound is presented below.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1715 |

| C-H (Alkane) | Stretch | 2850-2960 |

| C-C (Alkane) | Stretch | 800-1300 |

This table presents predicted data based on typical ranges for the specified functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the detailed structure of this compound by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. researchgate.net

In the ¹H NMR spectrum of this compound, the protons on the carbons adjacent to the carbonyl group (at the C2 and C4 positions) are deshielded and will appear as triplets at approximately 2.4 ppm. The terminal methyl group (C1) protons will also appear as a triplet, but further upfield around 0.9 ppm. The protons of the long alkyl chain (C5 to C10) will produce a complex multiplet signal around 1.2-1.6 ppm. hmdb.ca The terminal methyl group of the octyl chain (C11) will appear as a triplet around 0.88 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C3) is highly deshielded and will have a characteristic chemical shift in the range of 200-215 ppm. The carbons adjacent to the carbonyl (C2 and C4) will appear around 42 ppm and 29 ppm, respectively. The remaining carbons of the alkyl chain will have signals in the range of 14-32 ppm.

A summary of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below.

Predicted ¹H NMR Chemical Shifts for this compound

| Atom Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C1-H₃ | ~0.9 | Triplet |

| C2-H₂ | ~2.4 | Triplet |

| C4-H₂ | ~2.4 | Triplet |

| C5-H₂ to C10-H₂ | ~1.2-1.6 | Multiplet |

This table contains predicted data based on typical chemical shifts for similar structures.

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Position | Chemical Shift (ppm) |

|---|---|

| C1 | ~14 |

| C2 | ~36 |

| C3 | ~211 |

| C4 | ~42 |

| C5 | ~24 |

| C6 | ~29 |

| C7 | ~29 |

| C8 | ~32 |

| C9 | ~23 |

| C10 | ~23 |

This table contains predicted data based on typical chemical shifts for similar structures.

Microwave Spectroscopy for Conformational Analysis of Related Ketones

Studies on methyl n-alkyl ketones, such as pentan-2-one, hexan-2-one, and octan-2-one, have shown that these molecules can exist in multiple conformations. researchgate.net These conformers are often classified based on their symmetry, with C₁ and Cₛ conformers being commonly identified. researchgate.net The energy barriers to internal rotation of the methyl groups can also be determined from the fine structure of the rotational transitions. researchgate.net For instance, in a series of methyl n-alkyl ketones, the barrier to internal rotation of the acetyl methyl group was found to be a key indicator of the conformational structure. researchgate.net Research on larger cyclic ketones like cycloundecanone (B1197894) and cyclododecanone (B146445) has also revealed the presence of multiple stable conformers in the gas phase, identified through microwave spectroscopy. mdpi.comacs.org This body of work suggests that a long-chain ketone like this compound would also exhibit a complex conformational landscape, with several conformers being populated at room temperature. researchgate.netaip.org

Method Validation and Performance Metrics in Analytical Studies

The quantitative analysis of this compound in various matrices requires validated analytical methods to ensure the reliability and accuracy of the results. longdom.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. longdom.org Key performance metrics include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and recovery. npra.gov.mya3p.org

Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Linearity establishes the relationship between the concentration of an analyte and the analytical signal. A method is considered linear over a specific range if the response is directly proportional to the concentration. This is typically evaluated by a regression analysis, with a high coefficient of determination (R²) indicating good linearity. mdpi.com For example, in the validation of methods for other organic compounds, linearity is often demonstrated with R² values greater than 0.99. dairyst.net.cndoi.org